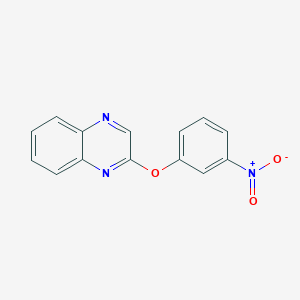

2-(3-Nitrophenoxy)quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Nitrophenoxy)quinoxaline is an organic compound with the molecular formula C14H9N3O3. It consists of a quinoxaline ring system substituted with a 3-nitrophenoxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenoxy)quinoxaline typically involves the reaction of 3-nitrophenol with 2-chloroquinoxaline in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran under reflux conditions for several hours . The general reaction scheme is as follows:

3-Nitrophenol+2-ChloroquinoxalineNaOH, THF, refluxthis compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Nitrophenoxy)quinoxaline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Oxidation: The quinoxaline ring can be oxidized under specific conditions to form quinoxaline N-oxides.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

Reduction: 2-(3-Aminophenoxy)quinoxaline.

Substitution: Various substituted quinoxalines depending on the nucleophile used.

Oxidation: Quinoxaline N-oxides.

Wissenschaftliche Forschungsanwendungen

2-(3-Nitrophenoxy)quinoxaline has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other bioactive molecules.

Materials Science: Used in the synthesis of fluorescent materials and organic sensitizers for solar cells.

Biological Studies: Investigated for its potential antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of 2-(3-Nitrophenoxy)quinoxaline, particularly in its role as a kinase inhibitor, involves binding to the active site of the kinase enzyme. This binding inhibits the enzyme’s activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival . The molecular targets include various tyrosine kinases, and the pathways involved are often related to cancer cell growth and angiogenesis.

Vergleich Mit ähnlichen Verbindungen

- 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline

- 2-Phenylthieno[2,3-b]quinoxaline

- N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide

Comparison: 2-(3-Nitrophenoxy)quinoxaline is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of kinase inhibitors and other bioactive molecules. In contrast, other similar compounds may have different substituents that alter their reactivity and biological activity .

Biologische Aktivität

2-(3-Nitrophenoxy)quinoxaline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C14H9N3O3

CAS Number: 197522-02-4

This compound consists of a quinoxaline ring substituted with a 3-nitrophenoxy group, which influences its electronic and steric properties, making it a promising scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitrophenoxy group can enhance binding affinity to hydrophobic pockets in proteins, while the quinoxaline core may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate enzyme activity, particularly in kinase pathways, which are crucial in various diseases including cancer and infectious diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains:

- Gram-positive Bacteria: Effective against Staphylococcus aureus and Enterococcus faecalis, including antibiotic-resistant strains.

- Gram-negative Bacteria: Exhibits selective activity against certain strains, although less potent compared to Gram-positive bacteria.

A comparative study found that the compound demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 15.53 to 31.25 mg/L against clinically relevant bacteria .

Antiviral Activity

In antiviral assays, particularly against HIV-1 reverse transcriptase (RT), this compound derivatives showed promising results:

- Inhibition of Viral Replication: The compound exhibited an effective concentration (EC50) of approximately 3.1 nM, comparable to established antiretroviral drugs .

- Selectivity Index (SI): High SI values indicate low cytotoxicity relative to antiviral efficacy, suggesting a favorable therapeutic window .

Case Studies

-

Antimicrobial Study:

A study evaluated the antibacterial effects of various quinoxaline derivatives, including this compound. It was found that this compound significantly inhibited the growth of MRSA strains with MIC values lower than those of standard antibiotics . -

Antiviral Study:

In a focused investigation on HIV-RT inhibition, compounds similar to this compound were tested against wild-type and mutant strains. The results indicated that while some compounds maintained efficacy against resistant strains, others showed reduced potency due to mutations in the RT enzyme .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 15.53 |

| Enterococcus faecalis | 31.25 |

| Vancomycin-resistant E. faecalis | 0.25 |

Table 2: Antiviral Activity Against HIV-1 RT

| Compound | EC50 (nM) | CC50 (nM) | SI |

|---|---|---|---|

| This compound | 3.1 | 98576 | 31798 |

| NVP (Reference Drug) | 6.7 | 96171 | 14353 |

Eigenschaften

IUPAC Name |

2-(3-nitrophenoxy)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c18-17(19)10-4-3-5-11(8-10)20-14-9-15-12-6-1-2-7-13(12)16-14/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBCEUDYAYPUQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.